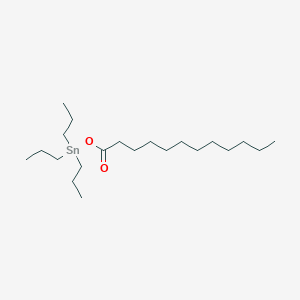
Tripropyltin laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripropyltin laurate is an organotin compound with the chemical formula C21H44O2Sn . It is a derivative of lauric acid and tripropyltin, where the lauric acid is esterified with tripropyltin. Organotin compounds, including this compound, are known for their applications in various industrial and scientific fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripropyltin laurate typically involves the esterification of lauric acid with tripropyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:
C12H24O2+(C3H7)3SnCl→C21H44O2Sn+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Tripropyltin laurate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The laurate group can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
Tripropyltin laurate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It has been studied for its effects on cellular processes and as a potential antimicrobial agent.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the production of antifouling paints and coatings to prevent the growth of marine organisms on ships and underwater structures.
Mechanism of Action
The mechanism of action of tripropyltin laurate involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity, leading to cell lysis and leakage of cellular contents. This property makes it effective as an antimicrobial agent. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tributyltin laurate: Similar in structure but with butyl groups instead of propyl groups.
Triphenyltin laurate: Contains phenyl groups instead of propyl groups.
Tripropyltin chloride: Similar but lacks the laurate ester group.
Uniqueness
Tripropyltin laurate is unique due to its specific combination of propyl groups and laurate ester, which imparts distinct chemical and biological properties
Properties
CAS No. |
57808-37-4 |
|---|---|
Molecular Formula |
C21H44O2Sn |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
tripropylstannyl dodecanoate |
InChI |
InChI=1S/C12H24O2.3C3H7.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-3-2;/h2-11H2,1H3,(H,13,14);3*1,3H2,2H3;/q;;;;+1/p-1 |
InChI Key |
GBVHWVQKJWLJKO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCC)(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


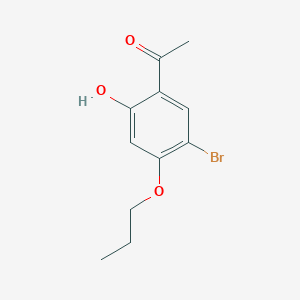

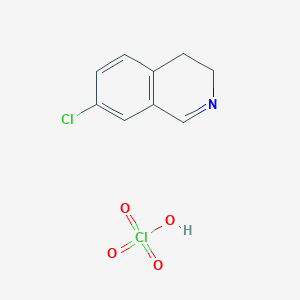


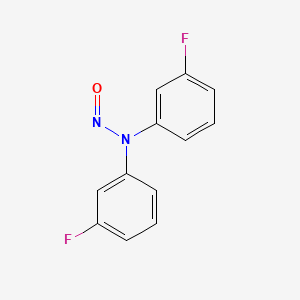
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
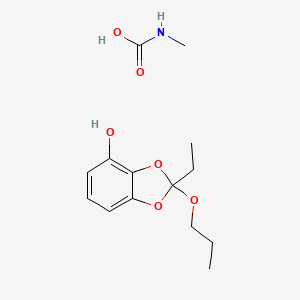
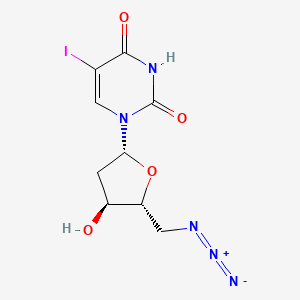
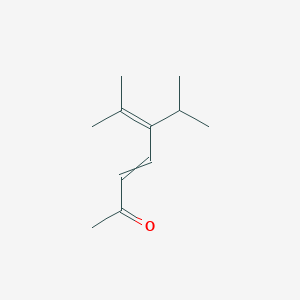
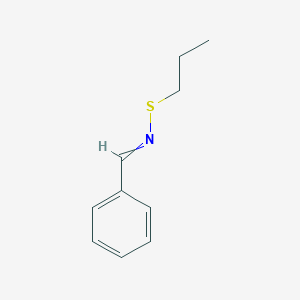
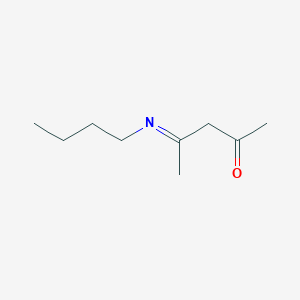
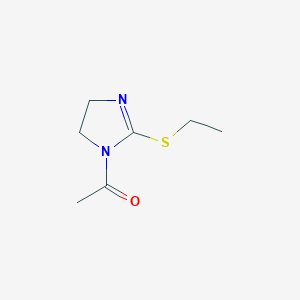
![3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14609422.png)
